2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxypyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(6-methoxypyridazin-3-yl)aniline and 2,2,2-trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(6-methoxypyridazin-3-yl)aniline is dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2,2-trifluoroacetyl chloride. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxypyridazinyl group can facilitate interactions with specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-aminophenyl)acetamide: Similar structure but lacks the methoxypyridazinyl group.
2,2,2-Trifluoro-N-(4-(pyridazin-3-yl)phenyl)acetamide: Similar but without the methoxy group.
Uniqueness
2,2,2-Trifluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)acetamide is unique due to the presence of both trifluoromethyl and methoxypyridazinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthesis and a candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-11-7-6-10(18-19-11)8-2-4-9(5-3-8)17-12(20)13(14,15)16/h2-7H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZMGKAJRWLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.